1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with benzofuran intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-6-carboximidamide, 2-(2-(5-(aminomethyl)-1-benzofuran-2-yl)vinyl): Shares a similar structure but differs in the position and type of functional groups.
1H-Benzimidazole-6-carboximidamide, 2-(2-(5-(aminoiminomethyl)phenyl)-2-furanyl): Another similar compound with variations in the benzofuran moiety.
Uniqueness
1H-Benzimidazole-6-carboximidamide, 2-[2-[5-(aminoiminomethyl)-2-benzofuranyl]ethenyl]- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
907169-69-1 |
---|---|
Molecular Formula |
C19H16N6O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-[(E)-2-(5-carbamimidoyl-1-benzofuran-2-yl)ethenyl]-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C19H16N6O/c20-18(21)10-2-5-16-12(7-10)8-13(26-16)3-6-17-24-14-4-1-11(19(22)23)9-15(14)25-17/h1-9H,(H3,20,21)(H3,22,23)(H,24,25)/b6-3+ |
InChI Key |
OOKWWPFCCCMWIS-ZZXKWVIFSA-N |
SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)/C=C/C3=CC4=C(O3)C=CC(=C4)C(=N)N |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C=CC3=CC4=C(O3)C=CC(=C4)C(=N)N |
Synonyms |
FGI 103 FGI-103 FGI103 |
Origin of Product |
United States |
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